molecular formula C16H10F4N2OS B2940364 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 497083-39-3

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2940364
CAS No.: 497083-39-3
M. Wt: 354.32
InChI Key: DRARSYGNVZIENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic aminothiazole derivative supplied for research use only. The aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant applications in pharmaceutical development . Compounds within the 2-aminothiazole class have demonstrated promising pharmacological properties in scientific research, including serving as lead structures for antimicrobial , antiviral , anti-inflammatory , and antioxidant agents. Specifically, research on similar molecules has shown potent antibiofilm activity against Candida albicans , which is a key clinical challenge in managing fungal infections . Furthermore, structural analogues have exhibited significant anti-inflammatory activity, making them useful scaffolds for investigating new therapeutic approaches . The presence of both fluorophenyl and trifluoromethoxyphenyl substituents in this molecule may influence its electronic properties, metabolic stability, and binding affinity to biological targets, which are key areas of interest in early-stage drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2OS/c17-11-3-1-10(2-4-11)14-9-24-15(22-14)21-12-5-7-13(8-6-12)23-16(18,19)20/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRARSYGNVZIENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide precursor and a halogenating agent.

  • Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

  • Introduction of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl or trifluoromethoxyphenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Palladium catalysts, various nucleophiles

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced derivatives, often resulting in the removal of functional groups.

  • Substitution Products: Substituted derivatives with different nucleophiles replacing the original groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to nitro (e.g., ) or methoxy groups (e.g., ).
  • Activity Trends : Methoxy and nitro substituents (as in ) are associated with antiparasitic and antiproliferative activities, while chloro and fluorophenyl groups (e.g., ) correlate with antibacterial effects.

Antibacterial Activity

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Exhibited moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) .
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Showed potent antibacterial effects against E. coli (MIC = 8 µg/mL) .

Antiproliferative Activity

  • Compound 10s : IC50 = 0.12 µM against SGC-7901 gastric cancer cells, comparable to colchicine .

Anti-Tubercular Activity

  • N-(2,6-Dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (49) : Inhibited Mycobacterium tuberculosis (MIC = 3.125 µg/mL) .

Physicochemical Properties

Compound Melting Point (°C) LogP<sup>a</sup> Solubility Reference
4-(4-Fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine Not reported ~3.5 (predicted) Low (aqueous)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 122 2.8 Moderate (DMSO)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 180 3.2 Low (aqueous)

Notes: <sup>a</sup>LogP values predicted using fragment-based methods. The trifluoromethoxy group in the target compound likely increases lipophilicity compared to methoxy or nitro analogues.

Biological Activity

The compound 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C18H17F4N3O2
  • Molar Mass : 383.34 g/mol
  • CAS Number : 497060-78-3

The biological activity of 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is primarily attributed to its interaction with specific biological targets. The compound has shown promise in the following areas:

  • Antifungal Activity : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antifungal properties against species such as Candida albicans and Candida parapsilosis. For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .
  • Protein Kinase Modulation : The compound has been implicated in modulating protein kinase activity, which plays a crucial role in various cellular processes including proliferation and apoptosis. This modulation can potentially lead to therapeutic applications in cancer treatment .
  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of the 14α-demethylase enzyme, which is essential for fungal sterol biosynthesis, thereby interfering with fungal growth and viability .

Pharmacological Profiles

The pharmacological evaluation of this compound includes assessments of its absorption, distribution, metabolism, and excretion (ADME) characteristics:

Parameter Description
AbsorptionHigh oral bioavailability expected due to favorable lipophilicity.
DistributionTissues show significant penetration due to its lipophilic nature.
MetabolismMetabolized predominantly via hepatic pathways; potential for drug-drug interactions should be considered.
ExcretionPrimarily excreted via renal pathways; monitoring renal function may be necessary during therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiazole derivatives similar to the target compound:

  • A study published in PubMed Central highlighted the synthesis and biological evaluation of thiazole derivatives, where some compounds demonstrated notable antifungal activity against pathogenic fungi .
  • Another research project focused on the design and synthesis of novel thiazole-based compounds, revealing their effectiveness in inhibiting specific enzymatic activities linked to fungal growth .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted thioureas with α-haloketones. Key parameters include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) under reflux to enhance reactivity .
  • Temperature Control : Maintain 80–100°C for 6–12 hours to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves impurities, achieving >90% purity. Yield optimization (70–80%) requires stoichiometric precision of trifluoromethoxy-aniline and fluorophenyl intermediates .

Q. How can structural characterization of this thiazole derivative be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm). 13^{13}C NMR confirms trifluoromethoxy (δ 120–125 ppm, 1JCF^1J_{C-F} coupling) and thiazole carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 368.03 [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolves bond angles (e.g., C-N-C in thiazole at 115–120°) and π-π stacking interactions between fluorophenyl groups .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer : Prioritize:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 1–256 µg/mL. Note: Fluorophenyl groups enhance membrane penetration, but trifluoromethoxy may reduce potency against P. aeruginosa .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
  • Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC50/MIC >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethoxy group with electron-withdrawing groups (e.g., nitro) to boost antibacterial activity but monitor cytotoxicity .
  • Heterocycle Modification : Replace thiazole with oxazole; however, this reduces stability (e.g., half-life <12 hours in plasma) .
  • Positional Isomerism : Shift the fluorine atom to the meta position on the phenyl ring. This alters logP (from 3.2 to 2.8) and solubility, impacting bioavailability .

Q. How can contradictory data on its anticancer activity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and exposure times (48–72 hours) .
  • Mechanistic Profiling : Perform RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
  • Metabolomic Analysis : Track ATP depletion and lactate production to distinguish cytostatic vs. cytotoxic effects .

Q. What computational strategies are effective for predicting binding modes with target proteins like kinase inhibitors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB ID: 1M17). The fluorophenyl group shows hydrophobic interactions in the ATP-binding pocket .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds (e.g., NH…O=C with residue Thr766) .
  • QSAR Modeling : Train models with descriptors like molar refractivity and dipole moment to predict IC50 values (RMSE <0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.